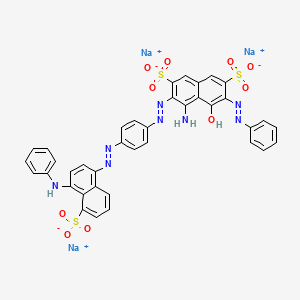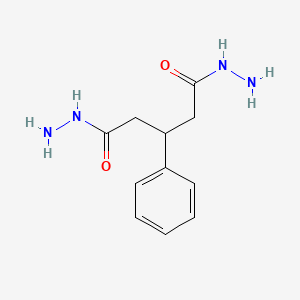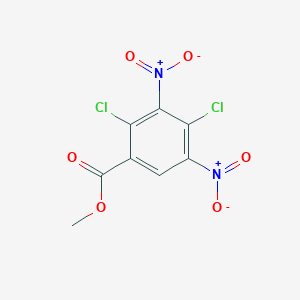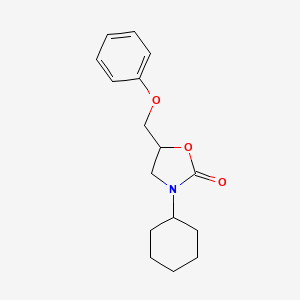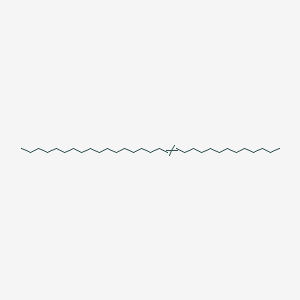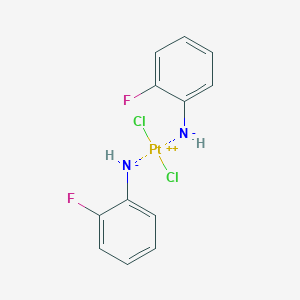
Dichloroplatinum(2+);(2-fluorophenyl)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloroplatinum(2+);(2-fluorophenyl)azanide is a coordination compound that features a platinum center coordinated to two chloride ions and a 2-fluorophenyl azanide ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloroplatinum(2+);(2-fluorophenyl)azanide typically involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II), with 2-fluoroaniline under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar methods to those described above. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloroplatinum(2+);(2-fluorophenyl)azanide can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Dichloroplatinum(2+);(2-fluorophenyl)azanide is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes. Its unique coordination environment allows for selective activation of substrates.
Biology and Medicine
In the field of medicine, compounds similar to this compound are studied for their potential anticancer properties. Platinum-based drugs, such as cisplatin, are well-known for their ability to induce apoptosis in cancer cells by binding to DNA and disrupting cellular processes .
Industry
Industrially, this compound may be used in the development of new materials and as a catalyst in various chemical manufacturing processes. Its stability and reactivity make it a valuable component in industrial applications.
Wirkmechanismus
The mechanism of action of Dichloroplatinum(2+);(2-fluorophenyl)azanide involves the coordination of the platinum center to target molecules, such as DNA in the case of anticancer activity. The platinum center can form cross-links with DNA, leading to the disruption of DNA replication and transcription, ultimately inducing cell death. The molecular pathways involved include the activation of apoptotic signaling cascades and inhibition of DNA repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms DNA cross-links.
Carboplatin: A platinum-based drug with a similar mechanism of action to cisplatin but with reduced side effects.
Oxaliplatin: Another platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer.
Uniqueness
Dichloroplatinum(2+);(2-fluorophenyl)azanide is unique due to the presence of the 2-fluorophenyl azanide ligand, which may impart distinct reactivity and selectivity compared to other platinum-based compounds. This uniqueness can be leveraged in the design of new catalysts and therapeutic agents.
Eigenschaften
CAS-Nummer |
71744-88-2 |
|---|---|
Molekularformel |
C12H10Cl2F2N2Pt |
Molekulargewicht |
486.2 g/mol |
IUPAC-Name |
dichloroplatinum(2+);(2-fluorophenyl)azanide |
InChI |
InChI=1S/2C6H5FN.2ClH.Pt/c2*7-5-3-1-2-4-6(5)8;;;/h2*1-4,8H;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
DNCFDOOOOJINQS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)[NH-])F.C1=CC=C(C(=C1)[NH-])F.Cl[Pt+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
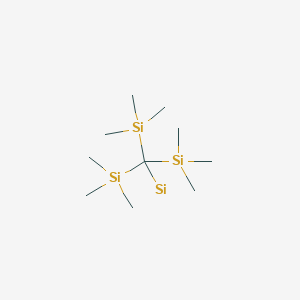
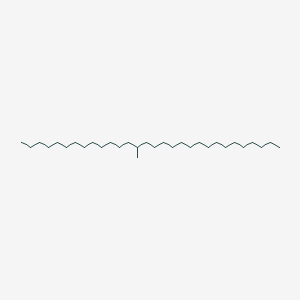
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)

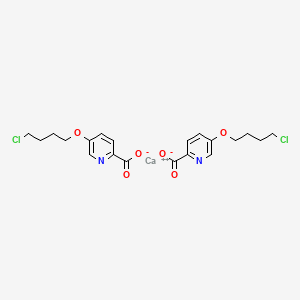
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
